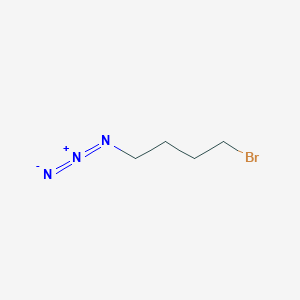

Azidobutylbromide

Descripción general

Descripción

Azidobutylbromide, also known as 1-Azido-4-bromobutane, is a chemical compound with the molecular formula C4H8BrN3 . It is a derivative of butane, where one hydrogen atom is replaced by an azido group (-N3) and another by a bromo group (-Br) .

Synthesis Analysis

The synthesis of this compound or similar compounds typically involves retrosynthetic analysis, where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The synthetic methods of organic azides are grouped into different categories .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for a more detailed view .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates in the reactions, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound are essential to understand its function as a biomaterial . These properties include hardness, topography, hydrophilicity, and others that allow or block the adhesion of biological compounds .Aplicaciones Científicas De Investigación

Application in HIV-1 Treatment and Prevention

Azidobutylbromide, commonly known in its abbreviated form as AZT, has been extensively studied for its applications in treating and preventing HIV-1. Research has shown that AZT, when used in combination therapies, can significantly reduce the transmission of HIV-1 from mothers to infants during childbirth. For instance, a study demonstrated the effectiveness of the lamivudine-zidovudine combination in preventing maternal-infant transmission of HIV-1, highlighting AZT's role in such treatments (Church, 2002).

Antiviral Activity and Use in COVID-19

While primarily used for HIV treatment, AZT has also been explored for its broader antiviral properties. One study investigated the potential use of azithromycin, a drug with similarities to AZT, in treating COVID-19. Though not directly about AZT, this research highlights the interest in repurposing drugs with similar properties for emerging viral threats (Damle et al., 2020).

AZT's Role in Combination Therapies

AZT's role in combination therapies for HIV treatment has been a significant area of research. Studies have shown that combining AZT with other antiretroviral drugs can delay resistance development in patients and enhance the overall effectiveness of the treatment regimen. One particular focus has been on the combination of AZT with lamivudine (3TC), which has shown to afford significant virological and clinical benefits (Kemp et al., 1998).

Ethical Considerations in Clinical Trials

Research involving AZT has also delved into the ethical considerations surrounding its clinical trials, especially in developing countries. Debates have arisen regarding the use of placebo controls in trials for perinatal transmission of HIV, with AZT often at the center of these discussions. Such research underscores the complex ethical landscape in which AZT-related studies are conducted (Clark, 1998).

Safety and Hazards

The safety and hazards of a compound like Azidobutylbromide can be identified by collecting and reviewing information about the hazards present or likely to be present in the workplace . This includes equipment and machinery operating manuals, Safety Data Sheets (SDS) provided by chemical manufacturers, and others .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Azides, in general, are known to be great nucleophiles, often used in nucleophilic substitution reactions . They can form carbon-nitrogen bonds efficiently, making them useful in various chemical reactions .

Mode of Action

1-Azido-4-bromobutane, like other azides, acts as a nucleophile in S N 2 reactions . The azide ion (N3-) displaces primary and secondary alkyl halides and sulfonates, resulting in alkyl azides . This reaction usually involves an azide salt such as NaN3 or KN3 with the appropriate alkyl halide in a polar aprotic solvent .

Biochemical Pathways

The formation of alkyl azides through s n 2 reactions can be a crucial step in the synthesis of various organic compounds . For instance, organic azides can serve as “masked” amines, which can be reduced to primary amines, liberating N2 in the process .

Result of Action

The result of the action of 1-azido-4-bromobutane is the formation of alkyl azides through nucleophilic substitution reactions . These alkyl azides can then be reduced to primary amines, a useful route for the synthesis of primary amines from alkyl halides .

Propiedades

IUPAC Name |

1-azido-4-bromobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN3/c5-3-1-2-4-7-8-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUFGMJQXHPOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

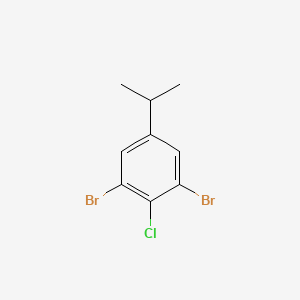

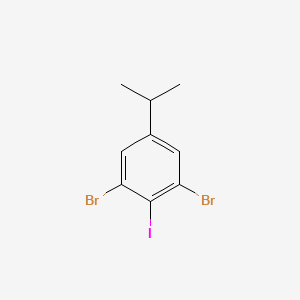

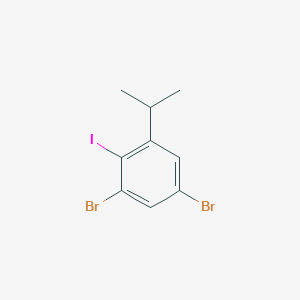

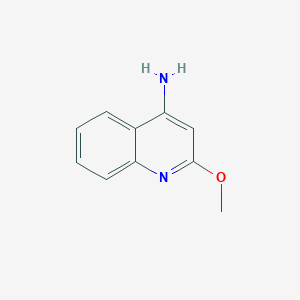

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

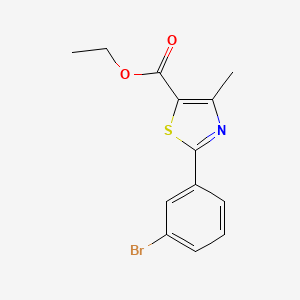

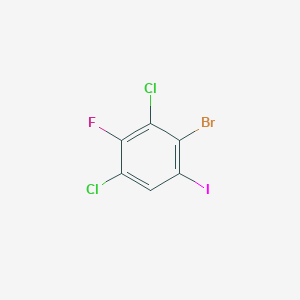

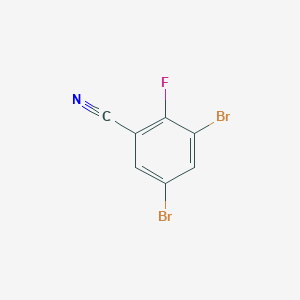

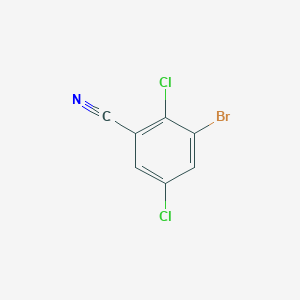

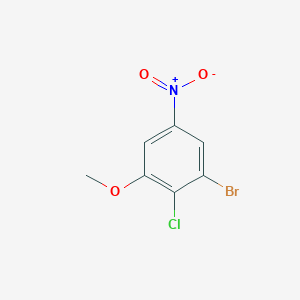

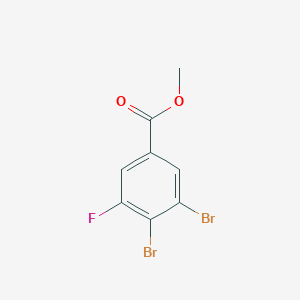

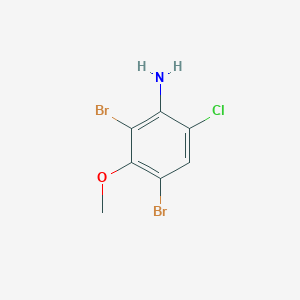

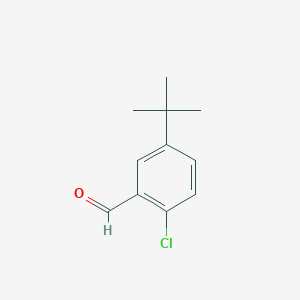

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.